Epitinib
Overview
Description
Epitinib, also known as HMPL-813, is a selective epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer, particularly in patients with brain metastases. This compound is known for its ability to effectively penetrate the blood-brain barrier, making it a promising option for treating central nervous system metastases .
Mechanism of Action
Epitinib, also known as Unii-WZ97ZE4uug or UNII-WZ97ZE4UUG, is a potent and highly selective oral inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . This article will discuss the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on this compound’s action.
Target of Action
this compound primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, activation of the intrinsic kinase activity, and subsequent activation of the signal transduction pathways within cells . Overexpression or mutation of EGFR is often associated with various types of cancers, including non-small cell lung cancer (NSCLC) .
Mode of Action
this compound acts by selectively inhibiting the tyrosine kinase activity of EGFR . By binding to the adenosine triphosphate (ATP)-binding site of the enzyme, this compound prevents the activation of EGFR, thereby inhibiting the downstream signaling pathways that are responsible for the proliferation and survival of cancer cells .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream signaling pathways, including the PI3K/Akt and the Ras/Raf/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound disrupts these pathways, leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell growth and proliferation. By blocking EGFR, this compound disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to the death of cancer cells . Clinical studies have shown promising efficacy of this compound in patients with EGFR-mutant NSCLC .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations in the EGFR gene can affect the drug’s efficacy . Additionally, this compound has been shown to effectively penetrate the blood-brain barrier, suggesting that it could be effective in treating brain metastases in patients with NSCLC .
Biochemical Analysis
Biochemical Properties
Epitinib interacts with the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation . By inhibiting EGFR, this compound can disrupt these pathways, potentially leading to the inhibition of tumor growth .
Cellular Effects
This compound has shown promising efficacy in the treatment of non-small cell lung cancer (NSCLC) with brain metastases . It influences cell function by inhibiting the EGFR tyrosine kinase, which can disrupt cell signaling pathways, potentially leading to the inhibition of tumor growth .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively inhibiting the EGFR tyrosine kinase . This inhibition disrupts the EGFR signaling pathway, which can lead to the inhibition of tumor growth .
Transport and Distribution
This compound is an oral, highly potent, irreversible, EGFR TKI with effective penetration across the blood-brain barrier (BBB), which offers a new option for patients with CNS metastases . Preclinical studies had showed a higher concentration of this compound in brain and tumor tissue than plasma from tumor-bearing mice, which suggested the effective distribution of this compound .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epitinib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the high quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Epitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications .
Scientific Research Applications
Epitinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.
Medicine: Primarily used in the treatment of non-small cell lung cancer with brain metastases. It is also being explored for its potential in treating other types of cancer and central nervous system disorders.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development .
Comparison with Similar Compounds
Gefitinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used in cancer therapy.
Lapatinib: Inhibits both epidermal growth factor receptor and human epidermal growth factor receptor type 2, used in breast cancer treatment
Uniqueness of Epitinib: this compound’s unique ability to penetrate the blood-brain barrier sets it apart from other similar compounds. This property makes it particularly effective in treating brain metastases, a common complication in advanced non-small cell lung cancer .
Properties
IUPAC Name |
4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAZPZIYEOGZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203902-67-3 | |
Record name | Epitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203902673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ97ZE4UUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.